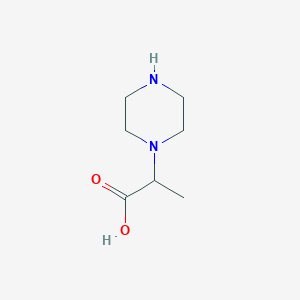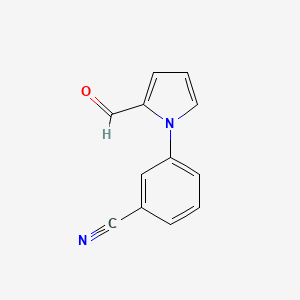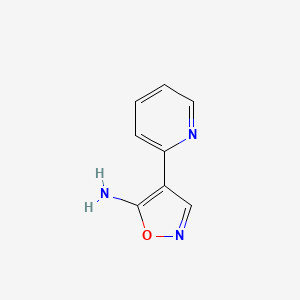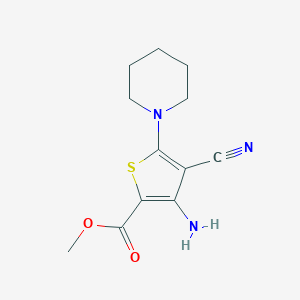
2-piperazin-1-ylpropanoic Acid
Overview
Description
2-Piperazin-1-ylpropanoic acid is an organic compound with the molecular formula C7H14N2O2. It features a piperazine ring attached to a propanoic acid moiety. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-piperazin-1-ylpropanoic acid typically involves the reaction of piperazine with a suitable propanoic acid derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the condensation of N-Boc-piperazine with 2-chloro-pyrimidine under alkaline conditions, followed by hydrolysis under acidic conditions .
Industrial Production Methods: For industrial production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and solvents such as methylene dichloride or chloroform are often used. The final product is purified through crystallization or other suitable methods to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 2-Piperazin-1-ylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like -chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions:
Oxidation: -chloroperbenzoic acid in methanol at 25°C for 24 hours.
Substitution: Sulfonyl chlorides for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted piperazine compounds.
Scientific Research Applications
2-Piperazin-1-ylpropanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-piperazin-1-ylpropanoic acid involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in flaccid paralysis of certain parasites . This mechanism is particularly relevant in the context of its anthelmintic properties.
Comparison with Similar Compounds
2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: This compound has shown antiproliferative activity against human cancer cell lines.
1-(2-Pyrimidine)piperazine hydrochloride: Used in the synthesis of anxiolytic agents.
Uniqueness: 2-Piperazin-1-ylpropanoic acid stands out due to its versatile reactivity and wide range of applications. Its ability to undergo various chemical reactions and its role as a precursor in pharmaceutical synthesis highlight its importance in both research and industry.
Properties
IUPAC Name |
2-piperazin-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-6(7(10)11)9-4-2-8-3-5-9/h6,8H,2-5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRODMZSMBWYDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371908 | |
| Record name | 2-piperazin-1-ylpropanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
825594-88-5 | |
| Record name | 2-piperazin-1-ylpropanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[1-Methyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]thiophene-2-sulfonyl chloride](/img/structure/B1597567.png)
![[5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol](/img/structure/B1597568.png)




![4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide](/img/structure/B1597577.png)

![4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-sulfonyl Chloride](/img/structure/B1597579.png)





